molecular formula C8H7BrCl2 B1411416 4,5-Dichloro-2-methylbenzyl bromide CAS No. 1806284-00-3

4,5-Dichloro-2-methylbenzyl bromide

Cat. No.: B1411416
CAS No.: 1806284-00-3
M. Wt: 253.95 g/mol
InChI Key: DDWQIIXBAAQFMN-UHFFFAOYSA-N
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Description

Structural Context and Nomenclature of Halogenated Benzylic Systems

Halogenated benzylic systems are organic compounds where a halogen atom is bonded to an sp³-hybridized carbon atom that is directly attached to an aromatic ring. nih.gov This structural arrangement confers unique reactivity to the C-X bond (where X is a halogen) due to the ability of the adjacent benzene (B151609) ring to stabilize the resulting carbocation or radical intermediate through resonance.

The nomenclature of these compounds follows the IUPAC system, where the benzyl (B1604629) group is treated as a substituent on the parent alkane. For instance, benzyl chloride is named (chloromethyl)benzene. nih.gov In the case of 4,5-Dichloro-2-methylbenzyl bromide, the name indicates a benzene ring substituted with two chlorine atoms at positions 4 and 5, a methyl group at position 2, and a bromomethyl group at position 1. The common naming convention for disubstituted benzenes uses the prefixes ortho- (1,2), meta- (1,3), and para- (1,4) to denote the relative positions of the substituents. nih.gov

The presence of multiple halogen substituents, as in this compound, can significantly influence the electronic properties and reactivity of the molecule. The chlorine atoms are electron-withdrawing groups, which can affect the reactivity of the benzylic bromide.

Historical Perspectives in Halogenated Aromatic Compound Research

The history of halogenated aromatic compounds is rich and dates back to the 19th century with the discovery and synthesis of compounds like chlorobenzene. The development of halogenation reactions, such as electrophilic aromatic substitution, opened the door to a vast array of new molecules. chemicalbook.com Initially, many of these compounds found use as solvents, pesticides (e.g., DDT), and in the electrical industry (e.g., PCBs). acs.org However, concerns over their environmental persistence and toxicity led to a more nuanced understanding and more controlled applications.

In the realm of academic research, the focus has shifted towards harnessing the unique reactivity of halogenated aromatics for the construction of complex organic molecules. The ability to selectively introduce halogens onto an aromatic ring and then further transform them into other functional groups has made them invaluable tools in organic synthesis. The study of benzylic halides, in particular, has been crucial in understanding reaction mechanisms, such as S_N1 and S_N2 reactions, and their stereochemical outcomes.

General Significance in Synthetic Organic Chemistry

Benzylic bromides are highly valuable reagents in synthetic organic chemistry due to the lability of the carbon-bromine bond. nih.gov This reactivity makes them excellent precursors for a wide variety of functional group transformations. For instance, they readily undergo nucleophilic substitution reactions with a range of nucleophiles, including cyanides, azides, alkoxides, and thiolates, to introduce new functional groups.

The specific substitution pattern of this compound offers the potential for regioselective synthesis. The presence of the two chlorine atoms and a methyl group on the aromatic ring can direct subsequent reactions and influence the properties of the final products. While specific research on this compound is not widely documented in publicly available literature, its structural similarity to other di- and tri-substituted benzyl halides suggests its potential utility as an intermediate in the synthesis of complex molecules, including potential pharmaceutical and agrochemical candidates. The synthesis of related compounds, such as 2-bromo-4,5-dimethoxybenzyl bromide, highlights the importance of such substituted benzyl bromides as key intermediates.

Interactive Data Tables

Table 1: Physicochemical Properties of Related Benzyl Bromides

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
4-Methylbenzyl bromide104-81-4C₈H₉Br185.0634-36218-220
2-Methylbenzyl bromide89-92-9C₈H₉Br185.0616-20216-217
2,4-Dichlorobenzyl bromide20443-99-6C₇H₅BrCl₂239.92--
2,5-Dichlorobenzyl bromide34957-44-3C₇H₅BrCl₂239.92--
2-Bromo-4,5-dimethoxybenzyl bromide53239-93-9C₉H₁₀Br₂O₂325.9883-85-

Data sourced from various chemical suppliers and databases. The absence of data is indicated by "-".

Table 2: Spectroscopic Data of a Related Compound: 4-Methylbenzyl bromide

Spectroscopic TechniqueKey Signals
¹H NMR (CDCl₃)δ ~2.35 (s, 3H, CH₃), ~4.45 (s, 2H, CH₂Br), ~7.10-7.30 (m, 4H, Ar-H)
¹³C NMR (CDCl₃)δ ~21.0 (CH₃), ~33.0 (CH₂Br), ~129.0, 129.5 (Ar-CH), ~133.0, 138.0 (Ar-C)
IR (KBr, cm⁻¹)~3000 (Ar-H stretch), ~2920 (C-H stretch), ~1210 (C-Br stretch), ~810 (p-disubstituted benzene)
Mass Spectrometry (EI)m/z 184/186 ([M]⁺, bromine isotopes), 105 ([M-Br]⁺)

This data is representative and may vary slightly depending on the specific experimental conditions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1806284-00-3

Molecular Formula

C8H7BrCl2

Molecular Weight

253.95 g/mol

IUPAC Name

1-(bromomethyl)-4,5-dichloro-2-methylbenzene

InChI

InChI=1S/C8H7BrCl2/c1-5-2-7(10)8(11)3-6(5)4-9/h2-3H,4H2,1H3

InChI Key

DDWQIIXBAAQFMN-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1CBr)Cl)Cl

Canonical SMILES

CC1=CC(=C(C=C1CBr)Cl)Cl

Origin of Product

United States

Synthetic Methodologies for 4,5 Dichloro 2 Methylbenzyl Bromide

Benzylic Bromination Techniques

Benzylic C-H bonds are weaker than most sp³ hybridized C-H bonds due to the resonance stabilization of the resulting benzylic radical. libretexts.org This inherent reactivity makes the benzylic position a prime target for halogenation under radical conditions.

Free Radical Halogenation Pathways

Free radical halogenation is a cornerstone for the synthesis of benzyl (B1604629) bromides. wikipedia.org This type of reaction is characteristic of alkanes and alkyl-substituted aromatic compounds when subjected to conditions that generate radicals, such as UV light. wikipedia.org

The Wohl-Ziegler reaction is a widely used method for the allylic or benzylic bromination of hydrocarbons. wikipedia.orgthermofisher.com This reaction employs N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator. mychemblog.com NBS is favored over molecular bromine (Br₂) for these reactions as it provides a low, constant concentration of bromine, which helps to suppress competing reactions at double bonds. masterorganicchemistry.com

The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄), although due to its toxicity, alternative solvents such as trifluorotoluene have been proposed. wikipedia.org The process is initiated by the homolytic cleavage of the initiator, which then generates a bromine radical from NBS. This bromine radical abstracts a benzylic hydrogen from the starting material, 1,2-dichloro-4-methylbenzene, to form a resonance-stabilized benzylic radical. This radical then reacts with a bromine molecule, generated in situ from the reaction of NBS with trace amounts of HBr, to yield the desired 4,5-dichloro-2-methylbenzyl bromide and another bromine radical, thus propagating the chain reaction. libretexts.orgmychemblog.comorganic-chemistry.org

The general mechanism for the Wohl-Ziegler reaction is as follows:

Initiation: A radical initiator (e.g., AIBN or benzoyl peroxide) decomposes upon heating or irradiation to form radicals. mychemblog.com

Propagation:

The initiator radical abstracts a hydrogen atom from HBr (present as an impurity or formed during the reaction) to generate a bromine radical.

The bromine radical abstracts a benzylic hydrogen from the toluene (B28343) derivative to form a stable benzylic radical.

The benzylic radical reacts with Br₂ (formed from the reaction of NBS with HBr) to produce the benzyl bromide and a new bromine radical. organic-chemistry.org

Termination: The reaction is terminated by the combination of any two radical species. wikipedia.org

Reagent/ConditionRole
1,2-Dichloro-4-methylbenzeneSubstrate
N-Bromosuccinimide (NBS)Brominating agent, source of low concentration Br₂
Radical Initiator (e.g., AIBN, Benzoyl Peroxide)Initiates the free radical chain reaction
Solvent (e.g., CCl₄)Provides a non-polar reaction medium
Heat or UV LightPromotes the decomposition of the radical initiator

Table 1: Key Components of the Wohl-Ziegler Reaction for this compound Synthesis

Photochemical initiation is another effective method to generate the necessary radicals for benzylic bromination. In this approach, ultraviolet (UV) light is used to induce the homolytic cleavage of a halogen molecule, such as bromine, into two halogen radicals. wikipedia.org When methylbenzene is reacted with chlorine in the presence of UV light, substitution occurs on the alkyl side chain via a free-radical mechanism. docbrown.infodocbrown.info A similar reaction occurs with bromine.

For the synthesis of this compound, a mixture of 1,2-dichloro-4-methylbenzene and bromine would be irradiated with UV light. The UV radiation provides the energy to break the Br-Br bond, forming bromine radicals which then initiate the chain reaction as described in the free radical halogenation pathway. wikipedia.org Continuous photochemical bromination has been described as a method using in situ-generated bromine, for instance from NaBrO₃/HBr, with irradiation at 405 nm using LEDs. scientificupdate.com This method has been applied to dichlorotoluene substrates. scientificupdate.com

To improve the selectivity and efficiency of benzylic bromination, various catalytic systems have been explored. Lewis acids, for instance, can catalyze the bromination of the aromatic side chain. Zirconium(IV) chloride has been shown to be a highly effective catalyst for benzylic bromination using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the brominating agent under mild conditions. nih.gov This system is believed to proceed through a radical generation pathway and can be more atom-economical than using NBS. nih.gov

In contrast, Brønsted acids tend to promote bromination on the aromatic ring rather than at the benzylic position. nih.gov The choice of catalyst is therefore crucial in directing the bromination to the desired position.

Catalyst SystemBrominating AgentKey Advantage
Zirconium(IV) chloride (Lewis Acid)1,3-dibromo-5,5-dimethylhydantoin (DBDMH)High catalytic activity and selectivity for benzylic bromination under mild conditions. nih.gov
Vanadium(V) and Molybdenum(VI)KBr with H₂O₂ as the primary oxidantSustainable two-phase procedure, efficient without additional solvent. torvergata.it

Table 2: Catalytic Systems for Benzylic Bromination

Advanced and Sustainable Bromination Protocols

In recent years, there has been a growing interest in developing more environmentally friendly or "green" bromination methods. These protocols often utilize safer reagents and solvent systems.

A notable sustainable approach is the use of a hydrogen peroxide-hydrogen bromide (H₂O₂–HBr) system. This method serves as a source of bromine radicals and has been successfully applied to the benzylic bromination of various substituted toluenes. researchgate.net The reaction can be conducted in water, eliminating the need for organic solvents, and can be initiated by light from an incandescent bulb. researchgate.net This system is considered a "green" alternative due to the use of inexpensive reagents and its reduced environmental impact.

The proposed mechanism involves the reaction of HBr with H₂O₂ to generate free bromine. psu.edu This in situ generated bromine then participates in the free-radical bromination of the benzylic position. psu.edu This method has been shown to be effective for the synthesis of various benzyl bromide derivatives, with good selectivity for monobromination.

While the direct synthesis of this compound using this specific system is not explicitly detailed in the provided context, the successful application to other dichlorotoluene isomers, such as the synthesis of 2,6-dichlorobenzyl bromide from 2,6-dichlorotoluene (B125461), suggests its potential applicability. acs.org In one study, the photocatalytic oxidative benzylic bromination of 2,6-dichlorotoluene with H₂O₂ and HBr in a microchannel reactor under light irradiation resulted in a high yield of the corresponding benzyl bromide. acs.org

ParameterCondition
Brominating SystemHydrogen Peroxide (H₂O₂) and Hydrogen Bromide (HBr)
OxidantHydrogen Peroxide (H₂O₂)
Bromine SourceHydrogen Bromide (HBr)
InitiationLight (e.g., incandescent lamp or blue light) acs.org
SolventWater or biphasic systems (e.g., CH₂Cl₂/H₂O) researchgate.net
Key FeatureEnvironmentally friendly, high atom efficiency for bromine

Table 3: Parameters of the H₂O₂–HBr Bromination System

This system represents a significant advancement in sustainable chemistry, offering a safer and more economical route to valuable benzyl bromide intermediates.

Hydrogen Peroxide-Hydrogen Bromide (H2O2–HBr) System for 1-(Bromomethyl)-2,5-dichloro-4-methylbenzene Synthesis
Green Chemistry Principles in Bromination Reactions

Traditional benzylic bromination reactions, such as the Wohl-Ziegler reaction, often utilize N-bromosuccinimide (NBS) in chlorinated solvents like carbon tetrachloride (CCl4). From a green chemistry perspective, this method is suboptimal due to the toxicity and environmental impact of chlorinated solvents. researchgate.net Consequently, research has focused on developing more environmentally benign alternatives.

Key green chemistry principles applicable to the synthesis of this compound include:

Use of Safer Solvents: Replacing chlorinated solvents with less hazardous options is a primary goal. Water, ionic liquids, and non-chlorinated organic solvents have been explored for benzylic bromination reactions. researchgate.net Photochemical bromination in an aqueous biphasic system has been shown to be effective for toluene and its derivatives, offering a greener alternative by simplifying the work-up and reducing the need for toxic solvents. scirp.org

Atom Economy: The development of catalytic and in-situ reagent generation methods improves atom economy. For instance, the use of H2O2/HBr systems for oxidative bromination generates water as the primary byproduct. researchgate.net

Energy Efficiency: Photochemical reactions initiated by visible light or LEDs can be more energy-efficient than thermally initiated reactions. scientificupdate.com Continuous flow photochemical reactors further enhance energy efficiency and process control.

Alternative Brominating Agents and Reagents

Several alternatives to the traditional NBS/CCl4 system have been developed to improve safety, selectivity, and environmental performance.

Brominating Agent/SystemDescriptionAdvantages
N-Bromosuccinimide (NBS) in Greener Solvents The use of NBS with a radical initiator in solvents like benzene (B151609) or under solvent-free conditions. researchgate.netAvoids the use of chlorinated solvents. Visible light irradiation can enhance selectivity. researchgate.net
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) A stable, crystalline solid that serves as a source of bromine. It can be used with a catalytic amount of a radical initiator. organic-chemistry.orgOften considered a cheaper and more convenient alternative to NBS for the bromination of electron-rich arenes. organic-chemistry.org
H2O2/HBr System An oxidative bromination system where hydrogen peroxide acts as the oxidant and hydrobromic acid is the bromine source. researchgate.netyoutube.comThis is a green and safe process, particularly when conducted in a microchannel reactor, as it minimizes the risks associated with handling bromine and reduces waste. researchgate.netyoutube.com
In-situ Generated Bromine Bromine can be generated in situ from a NaBrO3/HBr mixture, often in a continuous flow photochemical reactor. scientificupdate.comThis method enhances safety by avoiding the storage and handling of bulk bromine and allows for precise control over the reaction. scientificupdate.com
Bromotrichloromethane (BrCCl3) Can be used as a bromine source in photochemical benzylic brominations. scientificupdate.comOffers an alternative for substrates that are sensitive to electrophilic ring bromination.

Regioselectivity and Control of Monobromination versus Over-bromination at the Benzylic Carbon

A significant challenge in the synthesis of this compound is achieving high regioselectivity for the benzylic position and controlling the reaction to favor monobromination over the formation of the di- and tri-brominated byproducts. The benzylic radical formed during the reaction is stabilized by the aromatic ring, making the benzylic hydrogens susceptible to abstraction. youtube.com However, the product, this compound, is also susceptible to further bromination.

The control of selectivity is influenced by several factors, including the choice of brominating agent, reaction conditions, and the electronic nature of the substrate. For instance, the selectivity of NBS can vary between different suppliers, likely due to varying levels of bromine and HBr impurities. scientificupdate.com

Strategies for Impurity Minimization

Several strategies can be employed to minimize the formation of impurities, particularly the over-brominated product, 4,5-dichloro-2-(dibromomethyl)benzene.

Control of Reagent Stoichiometry: Careful control of the molar ratio of the brominating agent to the starting material is crucial. Using a slight excess of the substrate can help to minimize over-bromination.

Slow Addition of the Brominating Agent: Continuous or portion-wise addition of the brominating agent, such as a slurry of NBS, can maintain a low concentration of the brominating species in the reaction mixture, thereby favoring monobromination. scientificupdate.com

Use of Selective Reagents: The use of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in the presence of a catalyst like ZrCl4 has been reported to prevent competing aromatic bromination. scientificupdate.com

Photochemical Flow Chemistry: Continuous flow reactors offer precise control over reaction time, temperature, and light intensity, which can significantly improve selectivity and reduce byproduct formation. scientificupdate.com

Reductive Work-up: An innovative approach involves accepting the formation of a mixture of mono- and di-brominated products and then selectively reducing the over-brominated species back to the desired mono-bromo product. scientificupdate.com

Synthesis of Precursor Molecules: Substituted p-Xylene (B151628) Derivatives

The primary precursor for the synthesis of this compound is 4,5-dichloro-p-xylene. This intermediate can be synthesized through the direct chlorination of p-xylene.

The direct chlorination of p-xylene can lead to a mixture of chlorinated isomers. However, the synthesis of 2,5-dichloro-p-xylene (B72462) (an isomer of the desired precursor) has been well-documented, and similar principles can be applied. The reaction of p-xylene with chlorine in the presence of a catalyst system, such as a mixture of iron or antimony halides and an organic sulfur compound, can produce high yields of dichlorinated products. google.com The desired isomer can then be separated from the reaction mixture by crystallization from a suitable solvent like isopropanol. google.com

A general procedure for the synthesis of dichlorinated p-xylenes involves bubbling chlorine gas through a solution of p-xylene containing a Lewis acid catalyst, such as ferric chloride. The reaction temperature is typically controlled to optimize the yield of the desired dichloro-isomer.

Starting MaterialReagents and ConditionsProductYield
p-XyleneCl2, FeCl3/organic sulfur co-catalystMixture of dichlorinated p-xylenesHigh
4,5-Dichloro-p-xyleneNBS, Radical Initiator (e.g., AIBN), Solvent (e.g., Benzene)This compoundModerate to Good
4,5-Dichloro-p-xyleneH2O2, HBr, Light, Microchannel ReactorThis compoundPotentially High

Note: The yields for the synthesis of this compound are estimated based on analogous reactions due to the lack of specific literature data.

Reactivity and Mechanistic Studies of 4,5 Dichloro 2 Methylbenzyl Bromide

Nucleophilic Substitution Reactions at the Benzylic Center

Nucleophilic substitution reactions involving benzylic halides are common and can proceed through either S_N1 or S_N2 mechanisms. The unique structure of benzyl (B1604629) bromide allows it to participate in both pathways; it is a primary alkyl halide, which typically favors S_N2 reactions, but it can also form a resonance-stabilized carbocation, which is conducive to S_N1 reactions. brainly.comucalgary.ca The specific mechanism that predominates is influenced by factors such as the solvent, the nucleophile, and the substitution pattern on the aromatic ring. brainly.comucalgary.caresearchgate.net

S_N1 Reaction Pathways: Carbocation Formation and Stabilization

The S_N1 (unimolecular nucleophilic substitution) mechanism involves a two-step process. The initial and rate-determining step is the departure of the leaving group (in this case, the bromide ion) to form a carbocation intermediate. brainly.comvaia.com For 4,5-dichloro-2-methylbenzyl bromide, this would result in the formation of the 4,5-dichloro-2-methylbenzyl carbocation.

A study on the homologation of electron-rich benzyl bromide derivatives highlighted the intermediacy of a stabilized benzylic carbocation in a rate-determining S_N1 mechanism for the initial carbon-carbon bond formation. nih.gov This underscores the importance of carbocation stability in directing the reaction pathway.

S_N2 Reaction Pathways: Stereochemical and Electronic Considerations

The S_N2 (bimolecular nucleophilic substitution) mechanism is a one-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. brainly.compressbooks.pub This pathway is favored for primary and some secondary alkyl halides. ucalgary.ca Since this compound is a primary benzylic halide, it is a good candidate for S_N2 reactions. ucalgary.ca

In an S_N2 reaction, the nucleophile attacks from the backside of the carbon-leaving group bond, leading to an inversion of stereochemistry at the reaction center if it is chiral. For this compound, which is not chiral, this stereochemical consideration is not directly applicable. However, the electronic and steric environment around the benzylic carbon is crucial. The presence of the two chlorine atoms and a methyl group on the benzene (B151609) ring can influence the accessibility of the benzylic carbon to the incoming nucleophile.

The rate of an S_N2 reaction is dependent on the concentrations of both the substrate and the nucleophile. pressbooks.pub Studies on the reactions of benzyl chlorides with different nucleophiles have shown that the reaction can proceed via a dissociative S_N2 mechanism, indicating a transition state with significant bond breaking before bond making. researchgate.net

Kinetic and Thermodynamic Aspects of Substitution Processes

The interplay between S_N1 and S_N2 pathways can be elucidated through kinetic studies. For some activated benzyl bromides, kinetic data has shown a contribution from both first-order (S_N1) and second-order (S_N2) processes, with the observed rate constant being a sum of the two (k_obs = k_1 + k_2[Nu]). researchgate.net The first-order rate constant (k_1) is independent of the nucleophile's concentration, while the second-order rate constant (k_2) increases with increasing nucleophilicity. researchgate.net

The thermodynamic parameters of these reactions, such as activation energy and enthalpy of reaction, are also critical. For instance, the reaction of benzyl bromide with copper in dimethylacetamide was found to proceed via a single electron transfer mechanism, and the kinetic and thermodynamic parameters were determined. zendy.io While this is not a direct nucleophilic substitution, it highlights the detailed thermodynamic analysis that can be applied to reactions involving benzyl bromides.

Radical Reactions and Benzylic Radical Intermediates

In addition to nucleophilic substitution, benzyl halides can also undergo radical reactions, particularly under conditions that favor the formation of radical species, such as the presence of radical initiators or certain metals.

Formation and Reactivity of Benzylic Radicals

A benzylic radical can be formed by the homolytic cleavage of the carbon-bromine bond in this compound. This process can be initiated by heat, light, or a radical initiator. The resulting benzylic radical is, like the carbocation, stabilized by resonance with the adjacent aromatic ring. This stabilization makes the formation of benzylic radicals more favorable compared to simple alkyl radicals.

Once formed, the 4,5-dichloro-2-methylbenzyl radical can participate in a variety of reactions. It can abstract an atom from another molecule, add to a double bond, or couple with another radical. utexas.edu For example, in the presence of a suitable hydrogen donor, the radical can be reduced to 4,5-dichloro-2-methyltoluene.

Electron Transfer Mechanisms in Reactions Involving Benzyl Bromides

Electron transfer is a fundamental step in many chemical reactions, including some involving benzyl bromides. This can occur through either an inner-sphere or an outer-sphere mechanism.

In an inner-sphere electron transfer, a bridging ligand connects the two reacting species. Halogen-atom abstraction is an example of an inner-sphere process where a metal complex directly removes the halogen atom from the benzyl bromide. rsc.org Studies on the reaction of Co(I) complexes with benzyl bromides have shown that the mechanism can be manipulated between inner-sphere and outer-sphere pathways by changing the ligand on the cobalt complex. rsc.org

In an outer-sphere electron transfer, the electron is transferred through space without a direct bond between the reactants. The reaction of benzyl bromide with copper in dimethylacetamide is an example of a single electron transfer mechanism leading to the formation of 1,2-diphenylethane (B90400) and copper(I) complexes. zendy.io Similarly, photoredox catalysis can be used to generate benzylic radicals from benzyl bromides via electron transfer from an excited-state catalyst. princeton.edu The reaction of 4-nitrobenzyl bromide with certain bases can also proceed through an anion-radical mechanism. researchgate.net

Electrophilic Aromatic Substitution on the Dichlorinated Benzene Moiety

For this compound, the benzene ring is substituted with two chlorine atoms, a methyl group, and a bromomethyl group. These groups collectively influence the outcome of any potential EAS reaction. The ring itself is generally deactivated towards electrophilic attack due to the presence of the two electron-withdrawing chlorine atoms. Therefore, forcing conditions, such as the use of a strong electrophile and a potent Lewis acid catalyst, would likely be necessary to induce substitution.

The mechanism of electrophilic aromatic substitution involves the attack of an electrophile on the π-electron system of the benzene ring. This initial step is typically the rate-determining step and results in the formation of a cyclohexadienyl cation, or arenium ion. byjus.com In this intermediate, one carbon atom of the ring becomes sp³-hybridized, temporarily disrupting the aromaticity. byjus.comwikipedia.org

However, the arenium ion is stabilized by resonance, with the positive charge delocalized over the remaining five sp²-hybridized carbon atoms of the ring. wikipedia.org The stability of this intermediate is crucial for the reaction to proceed. Substituents on the ring that can further delocalize the positive charge, such as electron-donating groups, will stabilize the arenium ion and accelerate the reaction. Conversely, electron-withdrawing groups destabilize the carbocation and slow the reaction down.

The final step of the EAS mechanism is the rapid removal of a proton from the sp³-hybridized carbon by a weak base. byjus.comyoutube.com This step restores the aromatic π-system, which is energetically highly favorable, driving the reaction towards the substitution product rather than an addition product. hu.edu.jo While some studies have proposed that arenium ions may not be obligatory intermediates in all EAS reactions, instead favoring concerted pathways, the arenium ion model remains a cornerstone for rationalizing reactivity and orientation effects. pnas.orgresearchgate.net

The position of electrophilic attack on the substituted benzene ring is determined by the directing effects of the existing substituents. These effects are a combination of inductive and resonance contributions that influence the stability of the arenium ion intermediates for ortho, meta, and para attack. pressbooks.publibretexts.org

In this compound, we have the following substituents to consider:

-CH₃ (methyl group): An activating group that donates electron density via induction and hyperconjugation. It is an ortho, para-director. libretexts.orgpressbooks.pub

-Cl (chloro group): A deactivating group due to its strong electron-withdrawing inductive effect. However, due to resonance donation from its lone pairs, it is an ortho, para-director. pressbooks.publibretexts.org

-CH₂Br (bromomethyl group): This group is weakly deactivating due to the inductive effect of the bromine atom.

The available positions for substitution on the this compound ring are C3 and C6.

Attack at C6: This position is ortho to the activating methyl group and para to the C4-chloro group. Both of these substituents direct incoming electrophiles to this position.

Attack at C3: This position is meta to the activating methyl group (disfavored) and ortho to the C4-chloro group.

Considering the combined influence, electrophilic attack is strongly favored at the C6 position . This site benefits from the stabilizing effects of both the ortho-methyl group and the para-chloro group, which can help delocalize the positive charge in the arenium ion intermediate. The C3 position is significantly less favored. Therefore, any successful electrophilic aromatic substitution on this substrate would be expected to yield predominantly the 1-(bromomethyl)-3,4-dichloro-5-methyl-2-(electrophile)benzene product.

Table 1: Summary of Substituent Effects on Electrophilic Aromatic Substitution
SubstituentEffect on ReactivityDirecting EffectPrimary Influence
-CH₃ (Alkyl)ActivatingOrtho, ParaInductive Donation / Hyperconjugation
-Cl (Halogen)DeactivatingOrtho, ParaInductive Withdrawal > Resonance Donation
-CH₂Br (Haloalkyl)Weakly DeactivatingMeta (by induction)Inductive Withdrawal

Other Reactive Transformations and Functional Group Interconversions

Beyond reactions on the aromatic ring, the most significant reactivity of this compound is centered on the benzylic bromide functional group. Benzylic halides are particularly reactive in nucleophilic substitution reactions because the C-Br bond is polarized and bromide is an excellent leaving group. ucalgary.caquora.com

These reactions can proceed via either an Sₙ1 or Sₙ2 mechanism. ucalgary.ca

Sₙ1 Mechanism: The loss of the bromide ion generates a benzylic carbocation. This carbocation is resonance-stabilized by the adjacent aromatic ring, making the Sₙ1 pathway highly accessible, especially with weak nucleophiles or in polar protic solvents. quora.comvaia.com

Sₙ2 Mechanism: As a primary benzylic halide, it is also susceptible to direct backside attack by strong nucleophiles, following an Sₙ2 pathway. ucalgary.ca

This reactivity allows for the facile conversion of the bromomethyl group into a wide variety of other functional groups. Common transformations include the reaction with:

Hydroxide (B78521) or water to form the corresponding benzyl alcohol.

Alkoxides to form benzyl ethers. vaia.compearson.com

Cyanide to form a benzyl nitrile, which can be further hydrolyzed to a carboxylic acid.

Azide to form a benzyl azide, a precursor for amines or triazoles. nih.gov

Amines to form secondary or tertiary benzylamines.

Phosphines to form phosphonium (B103445) salts, which are precursors to Wittig reagents.

These nucleophilic substitution reactions are fundamental for using this compound as a building block in the synthesis of more complex molecules. nih.gov

Table 2: Examples of Functional Group Interconversions via Nucleophilic Substitution
NucleophileReagent ExampleProduct Functional GroupReaction Type
HydroxideNaOH (aq)Alcohol (-CH₂OH)Sₙ1 / Sₙ2
AlkoxideNaOCH₂CH₃Ether (-CH₂OCH₂CH₃)Sₙ1 / Sₙ2
CyanideNaCNNitrile (-CH₂CN)Sₙ2
AzideNaN₃Azide (-CH₂N₃)Sₙ2
AmineNH₃Amine (-CH₂NH₂)Sₙ2
TriphenylphosphineP(C₆H₅)₃Phosphonium Salt (-CH₂P⁺(C₆H₅)₃ Br⁻)Sₙ2

Applications of 4,5 Dichloro 2 Methylbenzyl Bromide in Advanced Organic Synthesis

Role as a Key Synthetic Intermediate and Building Block

4,5-Dichloro-2-methylbenzyl bromide, also known by its IUPAC name 1-(bromomethyl)-2,5-dichloro-4-methylbenzene, functions as a critical synthetic intermediate. The presence of the bromomethyl group provides a reactive site for nucleophilic substitution reactions, a cornerstone of synthetic organic chemistry. datapdf.com This reactivity allows for the strategic introduction of the 2,5-dichloro-4-methylbenzyl moiety into larger molecules.

Its most prominent role is in the multi-step synthesis of [2.2]paracyclophane derivatives. beilstein-journals.orgnih.gov In this context, it is not typically the final target molecule but rather a crucial precursor that is transformed through subsequent reactions. The synthesis of this compound itself can be achieved with high yield and selectivity from 2,5-dichloro-p-xylene (B72462) using an H₂O₂–HBr system in water, a process noted for being more environmentally friendly than traditional bromination methods using molecular bromine. beilstein-journals.org

Derivatization to Substituted Quaternary Ammonium (B1175870) Salts

A key transformation of this compound is its conversion into quaternary ammonium salts. This is typically achieved through a Menschutkin reaction, which involves the nucleophilic substitution of the bromide by a tertiary amine. mdpi.commdpi.com For instance, reacting this compound with trimethylamine (B31210) yields 2,5-dichloro-(4-methylbenzyl)trimethylammonium bromide. beilstein-journals.org

This derivatization is a critical step, as the resulting quaternary ammonium salt possesses a positively charged nitrogen atom, which transforms the trimethylamino group into an excellent leaving group for subsequent elimination reactions. mdpi.com

Table 1: Derivatization of this compound

Reactant Reagent Product Reaction Type

The quaternary ammonium salts derived from this compound are specifically designed as substrates for elimination reactions. The classic version of this reaction is the Hofmann elimination, which typically proceeds via an E2 mechanism and is known for producing the less-substituted alkene (the "Hofmann product"). masterorganicchemistry.com This regioselectivity is attributed to the steric bulk of the trialkylamine leaving group, which directs the base to abstract a proton from the least sterically hindered position. masterorganicchemistry.com

In the context of paracyclophane synthesis, this principle is applied in a specialized 1,6-elimination reaction known as the Winberg elimination-dimerization, which generates a highly reactive intermediate rather than a stable alkene. beilstein-journals.orgresearchgate.net

Precursor for [2.2]Paracyclophane Systems

[2.2]Paracyclophanes are fascinating strained molecules composed of two benzene (B151609) rings held in a parallel, face-to-face arrangement by two ethylene (B1197577) bridges. beilstein-journals.org This unique structure leads to significant electronic interactions between the aromatic decks and has made them valuable in materials science and polymer chemistry. beilstein-journals.org this compound is a cornerstone precursor for synthesizing a specific and commercially important chlorinated derivative of [2.2]paracyclophane.

The primary application of this compound is in the synthesis of 4,7,12,15-tetrachloro[2.2]paracyclophane. beilstein-journals.orgnih.gov This compound is the direct precursor to Parylene D, a high-performance conformal coating polymer used in electronics, automotive, and medical device industries due to its excellent thermal stability, chemical inertness, and low dielectric constant. beilstein-journals.org

The synthetic route proceeds as follows:

Bromination: 2,5-dichloro-p-xylene is brominated to form this compound. beilstein-journals.org

Quaternization: this compound is reacted with trimethylamine to form 2,5-dichloro-(4-methylbenzyl)trimethylammonium bromide. beilstein-journals.org

Dimerization: This ammonium salt then undergoes a Winberg elimination-dimerization reaction to yield 4,7,12,15-tetrachloro[2.2]paracyclophane. beilstein-journals.orgresearchgate.net

The Winberg elimination-dimerization is the key step in forming the paracyclophane core from the quaternary ammonium salt precursor. researchgate.net In this 1,6-elimination reaction, treatment with a base causes the removal of a proton from the methyl group and the elimination of the trimethylamine leaving group from the benzylic position on another molecule, generating a highly reactive p-xylylene intermediate. This intermediate rapidly dimerizes to form the strained but stable [2.2]paracyclophane ring system.

Historically, this step involved using silver oxide for anion exchange. However, an improved and more efficient protocol utilizes an aqueous sodium hydroxide (B78521) solution in the presence of a polymerization inhibitor like 2-chloro-phenothiazine. beilstein-journals.orgresearchgate.net This modification has been reported to double the product yield of 4,7,12,15-tetrachloro[2.2]paracyclophane to around 35%. beilstein-journals.orgresearchgate.net

Table 2: Key Synthesis Steps for 4,7,12,15-Tetrachloro[2.2]paracyclophane

Step Precursor Key Transformation Product Methodology
1 This compound Reaction with trimethylamine 2,5-Dichloro-(4-methylbenzyl)trimethylammonium bromide Quaternization (SN2)

Formation of Carbon-Heteroatom Bonds

The formation of carbon-heteroatom bonds is a fundamental process in organic chemistry, enabling the synthesis of a vast array of functional molecules. mdpi.com These bonds are often formed through nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions. numberanalytics.comnih.gov

The reactivity of this compound is dominated by its benzylic bromide group, making it an excellent substrate for SN2 reactions to form carbon-heteroatom bonds. mdpi.comnumberanalytics.com The most prominently documented example is the formation of a carbon-nitrogen (C-N) bond through its reaction with tertiary amines to produce quaternary ammonium salts, as detailed in the synthesis of the paracyclophane precursor. beilstein-journals.orgmdpi.com

While its documented applications are highly specific, the inherent reactivity of the C-Br bond in this compound makes it a suitable electrophile for reactions with various other heteroatom nucleophiles. In principle, it can react with:

Alkoxides (RO⁻) to form ethers (C-O bond).

Thiolates (RS⁻) to form thioethers (C-S bond).

Azides (N₃⁻) to form azides (C-N bond), which can be further reduced to primary amines. rsc.org

These reactions would proceed via a standard nucleophilic substitution mechanism, highlighting its potential as a versatile building block for introducing a dichlorinated benzyl (B1604629) group in various synthetic contexts, even though its use is overwhelmingly directed towards the synthesis of Parylene D.

Despite a comprehensive search for scholarly articles, patents, and chemical databases, detailed research findings on the specific applications of This compound in the requested areas of organic synthesis are not publicly available. The information required to generate a thorough, informative, and scientifically accurate article with specific research data, as per the user's instructions, could not be located for this particular compound.

General principles of related chemical reactions are well-documented, but the strict requirement to focus solely on "this compound" and to include detailed research findings, such as data tables and specific examples of its use in Williamson ether synthesis, other alkylation reactions, and the synthesis of complex molecular architectures, cannot be met.

Therefore, this article cannot be generated as requested due to the absence of specific scientific literature on the subject compound.

Analytical and Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms. For 4,5-Dichloro-2-methylbenzyl bromide, both ¹H NMR and ¹³C NMR spectroscopy would be indispensable.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons would appear in the downfield region, typically between 7.0 and 8.0 ppm, with their splitting patterns revealing their coupling relationships and substitution pattern on the benzene (B151609) ring. The benzylic protons of the -CH₂Br group would likely appear as a singlet around 4.5 ppm, shifted downfield due to the electronegativity of the adjacent bromine atom. The methyl protons (-CH₃) would be expected to produce a singlet in the upfield region, likely around 2.3-2.5 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide complementary information, showing signals for each unique carbon atom in the molecule. The carbon atoms of the aromatic ring would resonate in the 120-140 ppm range. The carbons bearing the chloro substituents would be shifted further downfield. The benzylic carbon of the -CH₂Br group would likely appear in the range of 30-40 ppm, while the methyl carbon would be found at a higher field, typically around 15-25 ppm.

Hypothetical ¹H NMR Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.5s1HAromatic H
~7.3s1HAromatic H
~4.5s2H-CH₂Br
~2.4s3H-CH₃

Hypothetical ¹³C NMR Data for this compound

Chemical Shift (ppm)Assignment
~138Aromatic C-Cl
~135Aromatic C-Cl
~133Aromatic C
~131Aromatic C
~130Aromatic C
~128Aromatic C
~33-CH₂Br
~20-CH₃

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI) could be employed.

The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₈H₇BrCl₂). A key feature would be the isotopic pattern of the molecular ion peak, which would be characteristic of a compound containing one bromine atom (with isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and two chlorine atoms (with isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This would result in a distinctive cluster of peaks for the molecular ion.

Fragmentation analysis would likely show the loss of the bromine atom, leading to a prominent peak corresponding to the 4,5-dichloro-2-methylbenzyl cation. Further fragmentation of the aromatic ring could also be observed.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to display characteristic absorption bands.

C-H stretching (aromatic): Peaks would be observed above 3000 cm⁻¹.

C-H stretching (aliphatic): Peaks from the methyl and methylene (B1212753) groups would appear just below 3000 cm⁻¹.

C=C stretching (aromatic): Aromatic ring vibrations would be visible in the 1450-1600 cm⁻¹ region.

C-H bending (aliphatic): Bending vibrations for the methyl and methylene groups would be expected in the 1375-1450 cm⁻¹ region.

C-Cl stretching: Strong absorptions corresponding to the carbon-chlorine bonds would be present in the 600-800 cm⁻¹ range.

C-Br stretching: The carbon-bromine bond would likely show a characteristic absorption in the 500-600 cm⁻¹ region.

Hypothetical IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H Stretch
2980-2850MediumAliphatic C-H Stretch
1600-1450Medium-StrongAromatic C=C Stretch
800-600StrongC-Cl Stretch
600-500MediumC-Br Stretch

X-ray Diffraction Analysis for Solid-State Structural Determination

For crystalline solids, single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in the crystal lattice. If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide accurate bond lengths, bond angles, and intermolecular interactions. This technique would confirm the substitution pattern on the benzene ring and the conformation of the benzyl (B1604629) bromide moiety. The resulting crystal structure data would be invaluable for understanding the solid-state properties of the compound.

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic techniques are essential for the separation, purification, and purity assessment of chemical compounds.

Thin-Layer Chromatography (TLC): TLC would be a rapid and convenient method to monitor the progress of reactions involving this compound and to get a preliminary assessment of its purity.

Column Chromatography: For the purification of larger quantities of the compound, column chromatography using a suitable stationary phase (e.g., silica (B1680970) gel) and a mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate) would be employed.

Gas Chromatography (GC): Due to its volatility, this compound could be analyzed by Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS). This would provide information on the purity of the sample and allow for the identification of any volatile impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for purity assessment. A reversed-phase column with a mobile phase such as a mixture of acetonitrile (B52724) and water would likely be suitable for analyzing this compound. The retention time and peak area would be used to quantify the purity of the compound.

Theoretical and Computational Chemistry Studies on 4,5 Dichloro 2 Methylbenzyl Bromide

Quantum Mechanical Calculations (e.g., Density Functional Theory) for Electronic Properties

At present, there are no published studies detailing the quantum mechanical calculations of 4,5-Dichloro-2-methylbenzyl bromide. Such research, were it to be conducted, would likely involve the use of Density Functional Theory (DFT) to model the molecule's geometry and electronic properties. Key parameters that would be of interest include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. These calculations would provide foundational insights into the molecule's kinetic stability and its propensity to engage in chemical reactions. Furthermore, the molecular electrostatic potential (MEP) could be mapped to identify regions susceptible to electrophilic and nucleophilic attack.

Prospective Data Table: Calculated Electronic Properties of this compound

PropertyCalculated Value (Arbitrary Units)
Energy of HOMOData not available
Energy of LUMOData not available
HOMO-LUMO GapData not available
Dipole MomentData not available

Reaction Mechanism Simulations and Transition State Analysis

Detailed simulations of the reaction mechanisms involving this compound have not been reported. A primary area of interest for such a study would be its nucleophilic substitution reactions, given the presence of the reactive benzyl (B1604629) bromide moiety. Computational modeling could elucidate the operative mechanism, whether it be a concerted SN2 pathway or a stepwise SN1 pathway involving a carbocation intermediate.

Transition state analysis would be crucial in such a study. By locating the transition state structures and calculating their energies, researchers could determine the activation barriers for different reaction pathways. This would provide a quantitative understanding of the reaction kinetics. For instance, in a hypothetical SN2 reaction, the geometry of the transition state, with the incoming nucleophile and the departing bromide ion partially bonded to the benzylic carbon, could be precisely characterized.

Prospective Data Table: Calculated Activation Energies for a Hypothetical Reaction of this compound with a Nucleophile

Reaction PathwayTransition State GeometryActivation Energy (kcal/mol)
SN1Data not availableData not available
SN2Data not availableData not available

Prediction of Reactivity and Selectivity in Chemical Transformations

There is currently no published research that uses computational methods to predict the reactivity and selectivity of this compound in various chemical transformations. Such predictive studies could leverage the electronic properties and reaction mechanism insights mentioned above. For example, by calculating reactivity indices derived from conceptual DFT, such as Fukui functions or local softness, specific sites within the molecule that are most susceptible to attack could be identified.

In reactions with polyfunctional nucleophiles or in contexts where multiple reaction pathways are possible, computational modeling could predict the major product by comparing the activation barriers of the competing pathways. This would be invaluable for guiding synthetic efforts and understanding the factors that control the selectivity of its reactions. The influence of the chloro and methyl substituents on the benzene (B151609) ring on the reactivity of the benzyl bromide group could be systematically investigated through comparative computational studies with related molecules.

Prospective Data Table: Predicted Regioselectivity for a Hypothetical Reaction

ReactantPredicted Major ProductPredicted Minor ProductRationale
This compoundData not availableData not availableData not available

Emerging Research Directions and Future Perspectives

Development of Novel and Efficient Synthetic Routes

The pursuit of more efficient, economical, and environmentally benign methods for the synthesis of 4,5-Dichloro-2-methylbenzyl bromide is a significant area of ongoing research. Traditional methods often rely on the bromination of 4,5-dichloro-2-methyltoluene, which can sometimes lead to mixtures of products and the use of harsh reagents.

Current research is focused on the development of highly selective and high-yielding synthetic strategies. This includes the exploration of novel brominating agents and catalyst systems that can precisely target the benzylic position of the starting material, minimizing the formation of unwanted side products. One area of investigation involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator, a common method for benzylic bromination, but with a focus on optimizing reaction conditions to improve yield and purity.

Furthermore, researchers are exploring flow chemistry techniques for the synthesis of benzyl (B1604629) bromides. Flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better temperature control, and the potential for higher yields and purity. The development of a continuous-flow process for the production of this compound could represent a significant advancement in its manufacturing.

Exploration of New Catalytic Systems for Benzylic Functionalization

The benzylic bromide group in this compound is a versatile functional handle, making it a valuable precursor for a wide range of chemical transformations. A key area of emerging research is the development of novel catalytic systems to exploit this reactivity for the synthesis of more complex molecules.

Recent advancements in catalysis have opened up new avenues for the functionalization of benzyl bromides. For instance, iron-catalyzed cross-coupling reactions have emerged as a powerful tool for forming carbon-carbon bonds. nih.gov These methods offer a more sustainable and less toxic alternative to traditional palladium- or nickel-catalyzed reactions. The application of such iron-based catalysts to couple this compound with various nucleophiles could provide efficient access to a diverse array of substituted aromatic compounds.

Another promising area is the use of photoredox catalysis. This approach utilizes visible light to drive chemical reactions, often under mild conditions. The development of photoredox-catalyzed methods for the functionalization of this compound could enable new types of bond formations that are difficult to achieve with conventional methods.

Catalytic SystemPotential TransformationAdvantages
Iron CatalysisCross-coupling with organometallic reagentsLow toxicity, cost-effective
Photoredox CatalysisAlkylation, arylation, aminationMild reaction conditions, high functional group tolerance
Dual CatalysisCombination of two different catalysts for synergistic effectsAccess to novel reactivity and complex molecular architectures

Advanced Materials Science Applications of Derived Compounds

The unique electronic and structural properties imparted by the chlorine and methyl substituents on the aromatic ring of this compound make it an attractive building block for advanced materials. Research in this area is focused on synthesizing novel polymers and functional materials with tailored properties.

One potential application lies in the development of novel polymers with enhanced thermal stability and flame retardancy. The presence of chlorine atoms in the monomer unit can significantly improve these properties. By incorporating derivatives of this compound into polymer backbones, researchers aim to create new materials for demanding applications in electronics, aerospace, and construction.

Furthermore, the functionalization of the benzyl bromide group allows for the attachment of this chlorinated aromatic moiety to various substrates, leading to the development of functional surfaces and coatings. For example, materials with surfaces modified with derivatives of this compound could exhibit unique wetting properties, adhesion characteristics, or resistance to chemical degradation. The synthesis of specialized nickel complexes with chlorinated ligands for applications such as ethylene (B1197577) polymerization highlights the potential of such chlorinated compounds in creating high-performance plastics. acs.org

Interdisciplinary Research Integrating Halogenated Benzyl Bromides

The distinct chemical properties of this compound position it at the intersection of chemistry, biology, and materials science, fostering interdisciplinary research endeavors. A significant area of this research is the exploration of the biological activity of compounds derived from this halogenated benzyl bromide.

Studies have shown that some synthetic benzyl bromide derivatives exhibit potent antibacterial and antifungal properties. nih.gov This opens up the possibility of using this compound as a scaffold for the development of new antimicrobial agents. By systematically modifying its structure, researchers can aim to optimize its biological activity while minimizing toxicity, potentially leading to new therapeutic leads.

Moreover, the integration of this compound into biological studies can extend to the development of chemical probes and sensors. The reactive benzyl bromide can be used to attach the dichlorinated methylphenyl group to biomolecules, enabling the study of biological processes or the detection of specific analytes. This interdisciplinary approach, combining synthetic chemistry with biological evaluation, holds significant promise for future discoveries.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 4,5-dichloro-2-methylbenzyl bromide from its precursors?

  • Methodological Answer : Synthesis typically involves bromination of 4,5-dichloro-2-methyltoluene using brominating agents like HBr in the presence of a catalyst. A study on benzyl bromide synthesis (e.g., using H₂O₂ and KBr in a biphasic solvent system at pH 1 and 25°C) highlights the importance of stoichiometric ratios and reaction time for maximizing yield . For this compound, adjust reaction parameters based on steric and electronic effects of the dichloro and methyl substituents.

Q. How can impurities such as dibrominated byproducts be minimized during synthesis?

  • Methodological Answer : Monitor reaction progress via GC-MS or HPLC to detect early-stage intermediates (e.g., benzaldehyde or dibromo-methylbenzene). Use controlled addition of brominating agents and low temperatures to suppress over-bromination. Purification via fractional distillation or column chromatography (e.g., using silica gel with hexane/ethyl acetate gradients) is recommended .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., splitting from adjacent Cl and Br substituents). Compare to structurally similar compounds like 3,4-dichlorobenzyl bromide (δ 4.7 ppm for CH₂Br in ¹H NMR) .
  • Mass Spectrometry : Look for molecular ion [M]⁺ at m/z 239.92 (C₇H₅BrCl₂) and fragmentation patterns (e.g., loss of Br or Cl groups) .
  • FT-IR : Confirm C-Br stretch at ~550–650 cm⁻¹ and C-Cl stretches at ~600–800 cm⁻¹ .

Advanced Research Questions

Q. How do steric and electronic effects of the methyl and dichloro substituents influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing Cl groups enhance electrophilicity at the benzyl carbon, while the methyl group introduces steric hindrance. Compare reaction rates with analogs like 3,4-dichlorobenzyl bromide (bp 116–119°C at 1 mmHg) to isolate steric vs. electronic contributions. Use DFT calculations to model transition states and predict regioselectivity .

Q. What are the stability challenges of this compound under varying storage conditions?

  • Methodological Answer : Degradation pathways include hydrolysis (forming 4,5-dichloro-2-methylbenzyl alcohol) and thermal decomposition. Store in anhydrous, dark conditions at –20°C in sealed amber vials. Monitor purity via periodic NMR or HPLC analysis. For long-term stability, consider inert gas (N₂/Ar) purging .

Q. How can conflicting data on melting points or spectral signatures of halogenated benzyl bromides be resolved?

  • Methodological Answer : Cross-validate data using high-purity standards (e.g., 3,4-dichlorobenzyl bromide, CAS 18880-04-1) . Discrepancies may arise from isomer contamination (e.g., 2,5-dichloro vs. 4,5-dichloro isomers) or solvent residues. Use differential scanning calorimetry (DSC) for precise melting point determination .

Experimental Design & Data Analysis

Q. How to design kinetic studies for SN₂ reactions involving this compound?

  • Methodological Answer : Use pseudo-first-order conditions with excess nucleophile (e.g., NaN₃ in DMF). Monitor reaction progress via conductometry (for ionic byproducts) or quenching aliquots for HPLC analysis. Calculate rate constants using the Eyring equation, accounting for solvent polarity and temperature effects .

Q. What analytical strategies distinguish this compound from its positional isomers?

  • Methodological Answer : Combine:

  • Chromatography : Reverse-phase HPLC with a C18 column (eluent: MeOH/H₂O) to separate isomers based on polarity differences.
  • Mass Spectrometry : Compare fragmentation patterns; e.g., 4,5-dichloro isomers may show distinct Cl/Br loss sequences vs. 2,5-dichloro analogs .
  • X-ray Crystallography : Resolve crystal structures for unambiguous identification (if single crystals are obtainable) .

Safety & Handling

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid skin contact due to potential alkylating agent toxicity.
  • Emergency procedures: For spills, neutralize with sodium bicarbonate and adsorb with vermiculite. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.